molecular formula C6H10O4 B1320053 2-(1,4-Dioxan-2-yl)acetic acid CAS No. 210647-03-3

2-(1,4-Dioxan-2-yl)acetic acid

Cat. No.: B1320053
CAS No.: 210647-03-3
M. Wt: 146.14 g/mol
InChI Key: FWFUSMMVFVVERM-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)acetic acid is an organic compound with the molecular formula C6H10O4 It is characterized by the presence of a 1,4-dioxane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxan-2-yl)acetic acid typically involves the acetalization of ethylene glycol with glyoxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to form the 1,4-dioxane ring. The resulting intermediate is then subjected to further reaction with acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation and recrystallization techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(1,4-Dioxan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A structurally related compound with similar chemical properties but different applications.

    2-(1,3-Dioxan-2-yl)acetic acid: Another dioxane derivative with distinct reactivity and uses.

    2-(1,4-Dioxan-2-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.

Uniqueness

2-(1,4-Dioxan-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(1,4-dioxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFUSMMVFVVERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594150
Record name (1,4-Dioxan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210647-03-3
Record name (1,4-Dioxan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,4-dioxan-2-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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